molecular formula C6H9ClO4 B2801047 (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one CAS No. 1496551-64-4

(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one

Cat. No.: B2801047
CAS No.: 1496551-64-4
M. Wt: 180.58
InChI Key: MCSUYNRCKYZYJI-MRKVFDINSA-N
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Description

(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one is a useful research compound. Its molecular formula is C6H9ClO4 and its molecular weight is 180.58. The purity is usually 95%.
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Biological Activity

(3R,4R,5S)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one, with the CAS number 1496551-64-4, is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features suggest interactions with various biological targets, making it a candidate for further pharmacological investigations. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₆H₉ClO₄
Molecular Weight180.586 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point400.6 ± 45.0 °C at 760 mmHg
Flash Point196.1 ± 28.7 °C
LogP-1.76

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Enzymes : The chloro and hydroxyl groups may facilitate hydrogen bonding with enzyme active sites, potentially inhibiting or activating specific enzymatic pathways.
  • Signal Transduction Pathways : The compound may influence cellular signaling pathways such as NF-κB and STAT pathways, similar to other compounds in its class that exhibit anti-inflammatory and anti-cancer properties.
  • Reactive Oxygen Species (ROS) Modulation : It is suggested that this compound could modulate ROS levels within cells, impacting apoptosis and cell survival.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines through ROS-mediated pathways .
  • Mechanistic Insights : Compounds with similar structures have demonstrated inhibition of pro-apoptotic gene expression via NF-κB suppression .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy:

  • Inhibition of Inflammatory Mediators : Studies suggest that structurally similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on AML Cell Lines : A study investigating sesquiterpene lactones showed cytotoxic effects against acute myeloid leukemia (AML) cell lines with LD50 values ranging from 5.0 to 18.9 µM . These findings suggest a potential therapeutic application for this compound in hematological malignancies.
  • Inflammation Models : In vivo models have demonstrated that compounds with similar structures can reduce inflammation markers in animal models of arthritis .

Properties

IUPAC Name

(3R,4R,5S)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3-,4+,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSUYNRCKYZYJI-MRKVFDINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)CO)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@@H](OC1=O)CO)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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